2-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYBENZYL]AMINO}-1-ETHANOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYBENZYL]AMINO}-1-ETHANOL is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a bromine atom, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYBENZYL]AMINO}-1-ETHANOL typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde with an appropriate amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYBENZYL]AMINO}-1-ETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYBENZYL]AMINO}-1-ETHANOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that may benefit from its unique chemical properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism by which 2-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYBENZYL]AMINO}-1-ETHANOL exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Levalbuterol Related Compound F: This compound shares structural similarities with 2-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYBENZYL]AMINO}-1-ETHANOL, including the presence of a benzyloxy group and a phenyl ring.
2-(3-bromophenyl)ethan-1-ol: Another similar compound, which includes a bromine atom and a phenyl ring.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H20BrNO3 |
---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
2-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylamino]ethanol |
InChI |
InChI=1S/C17H20BrNO3/c1-21-16-10-14(11-19-7-8-20)9-15(18)17(16)22-12-13-5-3-2-4-6-13/h2-6,9-10,19-20H,7-8,11-12H2,1H3 |
InChI Key |
SPYMFHOULPKMAN-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCCO)Br)OCC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCCO)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.